

Application Notes: In Vitro Profiling of **MI-1**, a Menin-MLL Inhibitor

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Compound of Interest

Compound Name: *MI-1*

Cat. No.: *B3654419*

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Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL rearrangements.[1][2][3] This protein-protein interaction is essential for the recruitment of MLL fusion proteins to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for this aggressive malignancy.[2][5] **MI-1** is a representative small molecule inhibitor designed to specifically block this interaction. This document provides a detailed protocol for the in vitro characterization of **MI-1** and similar compounds using a fluorescence polarization (FP) assay.

Biological Activity

MI-1 and its analogs are potent inhibitors of the Menin-MLL interaction. The inhibitory activity can be quantified by determining the half-maximal inhibitory concentration (IC₅₀) in biochemical assays. The cellular effects of these compounds can be assessed through cell viability and apoptosis assays in MLL-rearranged leukemia cell lines.

Data Presentation

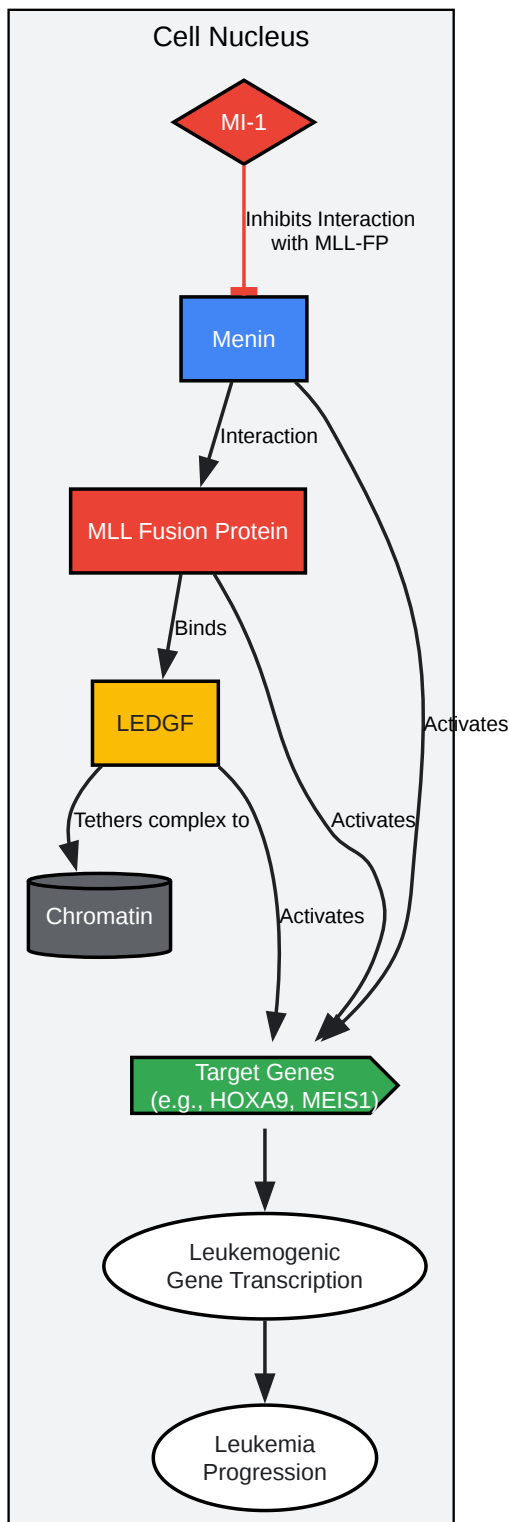
The following table summarizes the in vitro activity of representative Menin-MLL inhibitors.

Compound	Assay Type	Target/Cell Line	IC50 (μM)	Reference
MI-1	Fluorescence Polarization	Menin-MLL Interaction	9.8	[6]
MI-2	Fluorescence Polarization	Menin-MLL Interaction	0.49	[6]
MI-3	Fluorescence Polarization	Menin-MLL Interaction	0.88	[6]
MI-2	MTT Cell Viability (72h)	KOPN-8 (MLL-rearranged)	~15	[6]
MI-2	MTT Cell Viability (72h)	MV4;11 (MLL-rearranged)	~20	[6]
MI-3	MTT Cell Viability (72h)	KOPN-8 (MLL-rearranged)	~20	[6]
MI-3	MTT Cell Viability (72h)	MV4;11 (MLL-rearranged)	~25	[6]

Signaling Pathway

The diagram below illustrates the central role of the Menin-MLL interaction in MLL-rearranged leukemia and the mechanism of action of **MI-1**.

Menin-MLL Signaling Pathway in Leukemogenesis

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Caption: The Menin-MLL signaling pathway in leukemia and its inhibition by **MI-1**.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for Menin-MLL Interaction

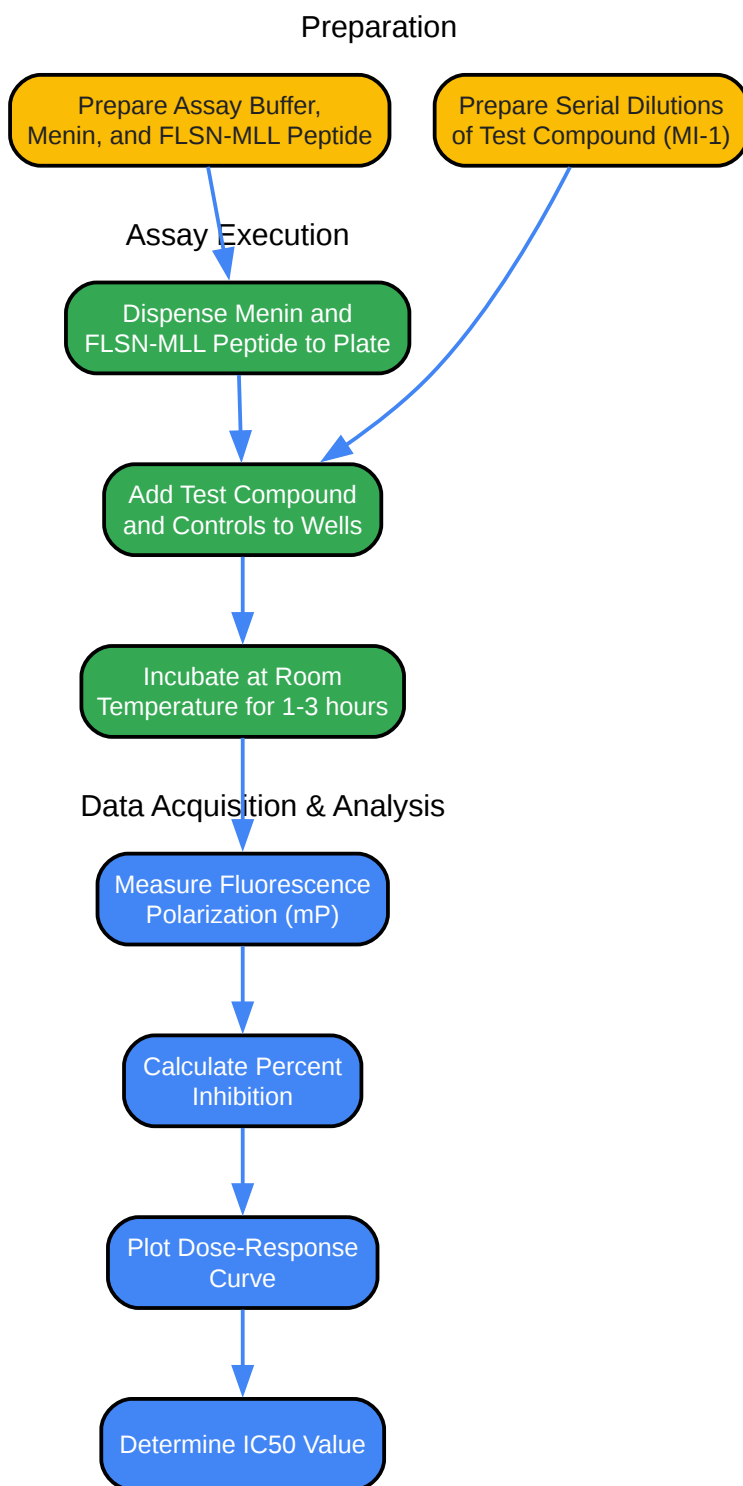
This protocol describes a fluorescence polarization-based assay to measure the inhibition of the Menin-MLL interaction by small molecules like **MI-1**. The assay relies on the change in polarization of a fluorescein-labeled MLL-derived peptide upon binding to the much larger Menin protein.^{[4][7]}

Materials and Reagents

- Menin Protein: Full-length recombinant human Menin protein.
- Fluorescein-labeled MLL Peptide (Probe): A 12-amino acid peptide derived from the high-affinity Menin binding motif of MLL, labeled at the N-terminus with fluorescein (e.g., FLSN-MLL).
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.05% (w/v) Bovine Serum Albumin (BSA).^[8]
- Test Compound (e.g., **MI-1**): Serial dilutions in 100% DMSO.
- Control Inhibitor: An unlabeled MLL peptide can be used as a positive control for inhibition.
- Microplates: Black, non-binding, 384-well microplates.
- Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow Diagram

Fluorescence Polarization Assay Workflow



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Caption: Workflow for the Menin-MLL fluorescence polarization assay.

Detailed Protocol

- Reagent Preparation:
 - Prepare the assay buffer and store it at 4°C. Add BSA to the buffer just before use.
 - Dilute the Menin protein stock to a final concentration of 200 nM in the assay buffer.[8]
 - Dilute the fluorescein-labeled MLL peptide stock to a final concentration of 25 nM in the assay buffer.[8]
 - Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., **MI-1**) in DMSO. The highest concentration might be 100 µM.
- Assay Plate Setup:
 - Add 10 µL of the 200 nM Menin protein solution to each well of a 384-well plate.
 - Add 10 µL of the 25 nM fluorescein-labeled MLL peptide solution to each well.
 - For the test wells, add 1 µL of the serially diluted test compound.
 - For the positive control wells (maximum polarization), add 1 µL of DMSO.
 - For the negative control wells (minimum polarization), add 1 µL of a high concentration of unlabeled MLL peptide (e.g., 10 µM final concentration) or assay buffer without Menin.
- Incubation:
 - Seal the plate to prevent evaporation.
 - Incubate the plate at room temperature for 1 to 3 hours with gentle shaking, protected from light.[9]
- Measurement:
 - Measure the fluorescence polarization on a suitable plate reader.

- Use an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm for fluorescein.[7]
- The output is typically in millipolarization (mP) units.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = $100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])$ Where:
 - mP_sample is the millipolarization value of the test well.
 - mP_min is the average millipolarization of the negative control wells.
 - mP_max is the average millipolarization of the positive control wells.
 - Plot the percent inhibition against the logarithm of the test compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

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the development of embodiments of the present invention. A fluorescein-labeled 12-amino acid peptide derived from MLL containing the high affinity menin binding motif was produced (Yokoyama et al., Cell., 2005. 123(2): p. 207-18., herein incorporated by reference in its entirety). Upon binding of the peptide (1.7 kDa) to the much larger menin (-67 kDa), the rotational correlation time of the fluorophore (peptide labeled with fluorescein at N-terminus) changes significantly, resulting in a substantial increase in the measured fluorescence polarization and fluorescence anisotropy (excitation at 500 nm, emission at 525 nm). The fluorescence polarization (FP) assay was utilized to determine the K_d for the binding of menin and the MLL peptide using a serial dilution of menin and 50 nM fluorescein-labeled MLL peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]

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- To cite this document: BenchChem. [Application Notes: In Vitro Profiling of MI-1, a Menin-MLL Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3654419#mi-1-compound-in-vitro-assay-protocol]

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